Lipophilicity Reduction vs. Cyclopentane Homolog
Compared to its direct spirocyclic homolog bearing a cyclopentane ring (4‑Oxaspiro[bicyclo[3.2.0]heptane‑6,1'‑cyclopentane]‑7‑ol, CAS 1423032‑49‑8), the cyclobutane-containing target compound exhibits a reduction in both LogP and LogD₇.₄ of approximately 0.44‑0.45 log units [1][2]. This lower lipophilicity translates into higher aqueous solubility and potentially reduced off‑target binding, consistent with the class‑level trend that oxetane‑containing scaffolds reduce LogD relative to larger‑ring analogs [3].
ΔLogD₇.₄ ≈ –0.44
| Evidence Dimension | Octanol-water partition/distribution coefficient (computed, JChem) |
|---|---|
| Target Compound Data | LogP = 0.4607; LogD₇.₄ = 0.4607 |
| Comparator Or Baseline | 4‑Oxaspiro[bicyclo[3.2.0]heptane‑6,1'‑cyclopentane]‑7‑ol: LogP = 0.9053; LogD₇.₄ = 0.9053 |
| Quantified Difference | ΔLogP ≈ –0.44; ΔLogD₇.₄ ≈ –0.44 (target less lipophilic) |
| Conditions | Computed using JChem software; data from ChemBase entries for the two compounds. |
Why This Matters
A lower LogD₇.₄ is generally associated with improved aqueous solubility and reduced metabolic clearance, making the cyclobutyl analog a preferred starting point for lead series requiring balanced lipophilicity.
- [1] ChemBase. 4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol. ChemBase ID: 242392. LogP = 0.4607, LogD₇.₄ = 0.4607. (accessed 2026-05-05). View Source
- [2] ChemBase. 4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol. ChemBase ID: 242722. LogP = 0.9053, LogD₇.₄ = 0.9053. (accessed 2026-05-05). View Source
- [3] Wuitschik, G.; Carreira, E. M.; et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2010, 53 (8), 3227–3246. Class‑level lipophilicity reduction upon oxetane incorporation. View Source
